methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate is a heterocyclic compound featuring a pyrazole core substituted with a cyano group at position 4, a methyl group at position 1, and a phenyl group at position 2. The pyrazole ring is linked via a sulfanyl (-S-) bridge to a benzoate ester moiety. The compound’s stereoelectronic profile suggests utility as a building block for drug design, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands.
Properties
IUPAC Name |
methyl 2-(4-cyano-2-methyl-5-phenylpyrazol-3-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-20)17(21-22)13-8-4-3-5-9-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWBYRBEAOGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166702 | |
| Record name | Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-66-7 | |
| Record name | Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The cyano group can be introduced via nucleophilic substitution reactions, while the benzenecarboxylate ester is formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or other aromatic rings .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate exhibit potential anticancer properties. The pyrazole moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Research has shown that derivatives of this compound can effectively target cancer pathways, making it a candidate for further development in cancer therapy .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions characterized by chronic inflammation .
Agricultural Applications
1. Pesticide Development
Due to its unique chemical structure, this compound has potential applications as a pesticide. Its efficacy against specific pests and pathogens can be attributed to the presence of the cyano and sulfanyl groups, which enhance its bioactivity .
2. Plant Growth Regulators
Research indicates that compounds with similar structures can act as plant growth regulators, promoting growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized .
Materials Science
1. Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. Its ability to form complexes with metals can be utilized in creating advanced materials for electronics and photonics applications .
2. Coatings and Composites
In materials science, the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance coatings and composites .
Case Studies
Mechanism of Action
The mechanism by which methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate (): Substituents: Replaces the cyano group with a formyl (-CHO) group and introduces a second methyl group at position 3 (instead of phenyl). Impact: The formyl group is less electron-withdrawing than cyano, reducing the pyrazole ring’s electrophilicity.
Montelukast Sodium Derivatives (): These feature quinoline and cyclopropane moieties instead of pyrazole and benzoate. Key Differences: The sulfanyl linkage in Montelukast is part of a longer, branched chain, emphasizing flexibility for receptor binding. The target compound’s rigid aromatic system may limit conformational adaptability but improve thermal stability.
Physicochemical and Functional Comparisons
Crystallographic and Hydrogen Bonding Analysis
- The target compound’s crystal packing is likely influenced by C–H···N interactions involving the cyano group and π-stacking of the phenyl and benzoate moieties. Similar pyrazole derivatives often exhibit layered structures stabilized by weak hydrogen bonds.
- In contrast, the formyl-substituted analogue () may form C–H···O interactions, altering lattice energy and melting points. Computational studies using SHELXL () or ORTEP () could model these differences.
Biological Activity
Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate, with the CAS number 321998-66-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of its activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O2S |
| Molar Mass | 349.41 g/mol |
| Boiling Point | 530.8 ± 50 °C (Predicted) |
| Density | 1.24 ± 0.1 g/cm³ |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazole moiety and subsequent functionalization to introduce the sulfanyl and carboxylate groups. Various synthetic routes have been explored, often emphasizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound's structure suggests it may interact with various biological targets associated with cancer proliferation.
-
In Vitro Cytotoxicity :
- Compounds containing the 1H-pyrazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, studies indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like paclitaxel, suggesting enhanced potency .
-
Mechanism of Action :
- The anticancer activity is believed to be mediated through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation such as topoisomerase II and various kinases (e.g., EGFR, VEGFR). These interactions disrupt cellular processes critical for tumor growth and survival .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have been explored for their antibacterial , anti-inflammatory , and antiviral properties:
- Antibacterial Activity :
- Anti-inflammatory Effects :
Case Studies
Several case studies illustrate the compound's potential:
- Case Study on MDA-MB-231 Cells :
- Mechanistic Insights :
Q & A
Q. What are common synthetic routes for methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pyrazole-thiol derivative and methyl 2-bromobenzoate. Alternative routes include Suzuki-Miyaura coupling for aryl group introduction. Optimization involves adjusting catalysts (e.g., Pd-based for coupling reactions), solvents (polar aprotic like DMF), and temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC. For example, similar protocols for pyrazole-thiol intermediates are described in crystal structure studies of analogous compounds .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of / NMR to confirm substituent positions and sulfur connectivity. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as in analogous pyrazole-thiol derivatives) resolves stereochemical ambiguities . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% for C, H, N).
Q. How can researchers determine solubility properties and select purification methods?
- Methodological Answer : Perform systematic solvent screening (e.g., ethanol, DCM, ethyl acetate) using shake-flask methods. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) are effective for purification. Thermal stability during purification is confirmed via DSC (e.g., melting points of related compounds range 76–190°C) .
Q. What stability tests are recommended under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal : Heat at 40–60°C for 14 days, monitor decomposition via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic : Test in buffers (pH 1–13) at 25°C. Kinetic modeling (e.g., Arrhenius plots) predicts degradation pathways .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
- Methodological Answer : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways. Reaction path search algorithms (e.g., GRRM) predict intermediates. For regioselectivity, compare Fukui indices at sulfur and nitrogen sites. ICReDD’s integrated computational-experimental workflows are a validated framework .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Apply multi-technique validation:
Q. What strategies enable its use as a building block in multi-step organic synthesis?
- Methodological Answer : Leverage the sulfanyl group for further functionalization (e.g., oxidation to sulfones for electrophilic substitution). The benzoate ester can undergo hydrolysis to carboxylic acid for amide coupling. Design retrosynthetic pathways using disconnection at the sulfanyl or cyano groups, referencing protocols for triazole and pyrazole derivatives .
Q. How can researchers model its reactivity in heterogeneous catalytic systems?
- Methodological Answer : Use molecular dynamics (MD) simulations to study adsorption on catalyst surfaces (e.g., Pd/C). Kinetic Monte Carlo (kMC) models predict turnover frequencies. Experimental validation via in situ FTIR or Raman spectroscopy monitors intermediate formation, as applied in membrane reactor studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
